N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-9-8-16-13(21-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZRZBZDYUWEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with ammonia to yield 4-aminobenzoic acid.
Thiazole Ring Formation: The thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the thiazole rings to the benzamide core using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, thiazole-containing compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and biological activities:
Key Structural Differences and Implications
Substituent Variability: The target compound’s dual-thiazole system distinguishes it from analogues like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (phenoxy substitution) and 4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (nitro-thiazole). These variations influence electronic properties and binding affinity . Compounds with sulfamoyl or oxadiazole groups (e.g., 8e, 4-(diethylsulfamoyl)-...) exhibit improved solubility and metabolic stability, critical for pharmacokinetics .
Biological Activity: The phenoxy-substituted analogue in showed 129.23% activity (p<0.05), suggesting substituent bulkiness may enhance target engagement .
Similarity Scores :
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound belonging to the thiazole derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H10N4OS2
- Molecular Weight : 258.35 g/mol
- CAS Number : Not available in the searched sources.
Biological Activity Overview
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole compounds are known for their efficacy against various bacterial and fungal strains. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : Some thiazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in diseases characterized by inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in bacterial cell wall synthesis or those critical for cancer cell metabolism.
- Receptor Modulation : These compounds can interact with various receptors in the body, influencing cellular responses and signaling pathways that regulate inflammation and immune responses.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA or affect its replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells such as cancer cells .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 μM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves coupling a 5-methyl-1,3-thiazol-2-amine derivative with a benzoyl chloride intermediate containing the thiazol-2-yloxy substituent. For example:
Step 1: React 4-hydroxybenzamide with 2-chlorothiazole in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to introduce the thiazol-2-yloxy group.
Step 2: Activate the carboxylic acid group (e.g., using thionyl chloride) to form the benzoyl chloride.
Step 3: Couple with 5-methyl-1,3-thiazol-2-amine in pyridine or THF under reflux ().
Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 91–97% yields in similar benzamide syntheses; ).
- Monitor reaction progress via TLC or HPLC.
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions. For example, aromatic protons in the benzamide ring appear at δ 7.2–8.1 ppm, while thiazole protons resonate at δ 6.8–7.5 ppm ().
- IR Spectroscopy: Amide C=O stretches (~1650–1680 cm⁻¹) and C-O-C ether linkages (~1200 cm⁻¹) ().
- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography: For unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives; ).
Basic: How is the preliminary biological activity of this compound assessed?
Methodological Answer:
- In vitro assays:
- Controls: Include reference drugs (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments.
Advanced: How can crystallographic data resolve contradictions in molecular conformation or packing?
Methodological Answer:
X-ray crystallography with programs like SHELXL ( ) can clarify:
- Hydrogen-Bonding Networks: For example, centrosymmetric dimers formed via N–H⋯N interactions (Table 1) stabilize crystal packing ().
- Torsional Angles: Confirm planarity between benzamide and thiazole rings. Discrepancies between computational and experimental data may arise from crystal field effects.
Example Data (Table 1):
| Interaction | Distance (Å) | Angle (°) | Symmetry Operator |
|---|---|---|---|
| N1–H1⋯N2 | 2.89 | 165 | -x+2, -y+1, -z+1 |
| C4–H4⋯F2 | 3.21 | 145 | x+1, y, z |
Advanced: How are Structure-Activity Relationship (SAR) studies designed to optimize bioactivity?
Methodological Answer:
Vary Substituents: Modify the thiazole (e.g., 5-methyl vs. 5-chloro) and benzamide (e.g., electron-withdrawing groups) moieties ( ).
Assay Design: Test derivatives against multiple biological targets (e.g., cancer cell lines, enzyme panels) to identify pharmacophores.
Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding to targets like Hec1/Nek2 ( ).
Key Finding: Bulky substituents on the benzamide ring enhance anticancer activity by improving hydrophobic interactions ().
Advanced: What strategies are used to study pharmacological targeting via molecular imaging?
Methodological Answer:
- PET Radioligands: Incorporate ¹¹C or ¹⁸F isotopes into the benzamide scaffold (e.g., 4-[¹⁸F]fluoroethoxy derivatives) for in vivo imaging of targets like mGluR1 ( ).
- Validation: Compare biodistribution in rodent models using autoradiography and blocking studies with cold competitors.
- Challenges: Address off-target binding by optimizing lipophilicity (logP ≈ 2–3) and plasma protein binding ( ).
Advanced: How are in vivo efficacy and toxicity profiles evaluated?
Methodological Answer:
- Animal Models: Use xenograft mice (e.g., human tumor implants) to assess tumor growth inhibition. Dose ranges (e.g., 10–50 mg/kg) are determined from in vitro IC₅₀ values ( ).
- Toxicology: Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters. Histopathology post-necropsy identifies organ-specific toxicity.
- Pharmacokinetics: Measure plasma half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
